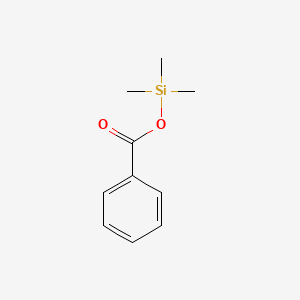

Trimethylsilyl benzoate

Descripción

Trimethylsilyl benzoate (C₆H₅COOSi(CH₃)₃) is a silylated derivative of benzoic acid, where the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This modification enhances volatility, making it suitable for gas chromatography–mass spectrometry (GC–MS) analysis . It is synthesized via derivatization of benzoic acid using agents like bis(trimethylsilyl) trifluoroacetamide (BSTFA) . Its molecular ion (m/z 194) and fragment ions (m/z 179, 135, 105, 77) are characteristic in GC–MS, enabling precise quantification in biological samples, such as bacterial carboxypeptidase activity assays .

Propiedades

Número CAS |

2078-12-8 |

|---|---|

Fórmula molecular |

C10H14O2Si |

Peso molecular |

194.30 g/mol |

Nombre IUPAC |

trimethylsilyl benzoate |

InChI |

InChI=1S/C10H14O2Si/c1-13(2,3)12-10(11)9-7-5-4-6-8-9/h4-8H,1-3H3 |

Clave InChI |

VFFKJOXNCSJSAQ-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)OC(=O)C1=CC=CC=C1 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Trimethylsilyl benzoate is characterized by its trimethylsilyl groups, which enhance its stability and reactivity in organic reactions. The primary mechanism of action involves the protection of hydroxyl groups through silylation, which prevents unwanted reactions during multi-step syntheses. This property is crucial in organic chemistry, where selective functionalization is often required.

Scientific Research Applications

1. Organic Synthesis

- Protecting Group: this compound is widely used as a protecting group for hydroxyl functionalities in organic synthesis. The trimethylsilyl group provides steric hindrance and prevents undesired reactions, facilitating selective transformations.

2. Analytical Chemistry

- Derivatization for GC-MS: The compound is employed in the derivatization of polar compounds to enhance their volatility and detectability in gas chromatography-mass spectrometry (GC-MS) analyses. This application is particularly useful in analyzing complex biological samples.

3. Medicinal Chemistry

- Synthesis of Pharmaceutical Intermediates: this compound plays a significant role in synthesizing various pharmaceutical intermediates. Its ability to protect hydroxyl groups allows for selective functionalization, which is essential in developing new therapeutic agents.

4. Materials Science

- Liquid Crystals: Recent studies have explored the use of this compound derivatives in creating liquid crystalline materials. These compounds exhibit unique mesomorphic properties, making them candidates for advanced material applications.

Case Study 1: Anticancer Activity

A study investigated the use of this compound as a precursor for synthesizing compounds with anticancer properties. Derivatives synthesized from this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency.

Case Study 2: GC-MS Analysis

In another study focusing on analytical applications, this compound was utilized to derivatize complex biological samples. Results showed enhanced sensitivity and specificity in detecting metabolites from plant extracts, demonstrating its utility in phytochemical analysis.

| Study | Application | Findings |

|---|---|---|

| Anticancer Activity | Synthesis of anticancer compounds | Significant cytotoxic effects against MCF-7 and HepG2 cell lines |

| GC-MS Analysis | Derivatization of biological samples | Enhanced sensitivity and specificity for detecting metabolites |

Table 2: Comparison with Similar Compounds

| Compound | Structure | Application | Unique Features |

|---|---|---|---|

| Trimethylsilyl chloride | R-Si(CH₃)₃Cl | Protecting group | More reactive than this compound |

| Trimethylsilyl trifluoromethanesulfonate | R-Si(CH₃)₃OTf | Silylation agent | Highly reactive silylation agent |

| This compound | R-Si(CH₃)₃O-C(O)-Ph | Protecting group | Dual functional groups enhance stability |

Análisis De Reacciones Químicas

Amidation and Acylation

Trimethylsilyl benzoate serves as a dual-purpose reagent in amidation and acylation reactions. It enables direct amidation of esters with sodium amidoboranes (NaNHRBH₃) under room temperature conditions without additional catalysts. This reaction is rapid, chemoselective, and achieves quantitative conversion .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Amidation | Sodium amidoboranes (NaNHRBH₃) | Rapid, chemoselective amidation |

| Acylation | Acidic or basic conditions | Silylation of alcohols |

Substitution Reactions

The TMS group in this compound can be replaced by other functionalities (e.g., halogens, nucleophiles) under appropriate conditions. While specific substitution mechanisms are not explicitly detailed in the literature, the compound’s utility as a mild dehydrating agent suggests its role in facilitating such transformations .

Silylation

This compound acts as a silylating agent, transferring the TMS group to alcohols or other nucleophiles. This reaction occurs under acidic or basic conditions, enabling the formation of silylated derivatives .

Solvent-Free Esterification with HMDS

This compound is synthesized via esterification of benzoic acid with hexamethyldisilazane (HMDS) under solvent-free conditions. The reaction employs iodine as a catalyst in some cases and operates under mild, neutral conditions. This method avoids the generation of hydrogen halide by-products and is operationally simple .

| Method | Conditions | Yield |

|---|---|---|

| HMDS + Iodine Catalyst | Solvent-free, air atmosphere | High |

| HMDS (no catalyst) | Solvent-free, air atmosphere | Moderate |

Traditional Esterification

Benzoic acid reacts with trimethylsilyl alcohol in the presence of strong acid catalysts (e.g., H₂SO₄) to form this compound. This method is scalable for industrial applications .

Protecting Groups

The TMS group in this compound enhances stability, making it a valuable protecting group for reactive functional groups during synthesis .

Amidation Efficiency

This compound enables rapid amidation of esters, avoiding the need for external catalysts or harsh conditions. This feature makes it ideal for large-scale synthetic processes .

Role of Catalysts

Iodine catalysis in HMDS-mediated synthesis accelerates esterification by facilitating proton transfer and stabilizing intermediates .

Mass Spectrometry Fragmentation

While not directly related to chemical reactivity, mass spectrometry studies reveal that TMS derivatives undergo characteristic fragmentation patterns, such as elimination of methyl groups or silanol (TMS-OH) moieties. These insights aid in structural characterization .

Research Findings

-

Efficiency in Amidation : Sodium amidoboranes react quantitatively with esters in the presence of this compound, demonstrating its versatility in amide bond formation .

-

Scalability : Solvent-free HMDS synthesis is adaptable to large-scale production, minimizing waste and energy consumption .

-

Stability and Reactivity : The TMS group’s ability to enhance stability while maintaining reactivity renders the compound uniquely suitable for diverse synthetic applications .

Comparación Con Compuestos Similares

Benzoate Esters with Alkyl/Aryl Groups

Benzyl Benzoate (C₆H₅COOCH₂C₆H₅) :

- Applications : Used in pharmaceuticals (e.g., scabicides) and fragrances due to its balsamic, almond-like odor .

- Comparison : Unlike Trimethylsilyl benzoate, benzyl benzoate is naturally occurring and less volatile. It undergoes cleavage with trimethylsilyl bromide to yield this compound in synthetic pathways .

Methyl Benzoate (C₆H₅COOCH₃) :

- Applications : Found in plants (e.g., Filipendula ulmaria) and used in perfumery for its cananga-like odor .

- Comparison : Methyl benzoate is analyzed via Michaelis–Menten kinetics in plant emissions , whereas this compound is quantified via GC–MS calibration curves (linear equation: y = 0.0565x + 0.1678; R² = 0.9937) .

Hexyl Benzoate (C₆H₅COO(CH₂)₅CH₃) :

Table 1: Key Properties of Benzoate Esters

| Compound | Molecular Formula | Key Applications | Volatility (GC–MS Suitability) | Natural Occurrence |

|---|---|---|---|---|

| This compound | C₁₀H₁₄O₂Si | GC–MS derivatization | High | No |

| Benzyl Benzoate | C₁₄H₁₂O₂ | Pharmaceuticals, perfumes | Moderate | Yes |

| Methyl Benzoate | C₈H₈O₂ | Plant emissions, perfumes | Moderate | Yes |

| Hexyl Benzoate | C₁₃H₁₈O₂ | Fragrances | Low | Yes |

Silylated Benzoate Derivatives

Trimethylsilyl 3-Methyl-4-[(Trimethylsilyl)Oxy]Benzoate (C₁₄H₂₄O₃Si₂) :

- Trimethylsilyl 2,6-Bis[(Trimethylsilyl)Oxy]Benzoate (C₁₆H₃₀O₄Si₃): Structure: Features three TMS groups, significantly increasing molecular weight (370.66 g/mol) and reducing volatility compared to this compound . Applications: Limited to high-temperature reactions due to its stability .

- Methyl 4-((Trimethylsilyl)Ethynyl)Benzoate (C₁₃H₁₆O₂Si): Structure: Incorporates an ethynyl group, enabling click chemistry applications . Comparison: The ethynyl moiety expands reactivity in nucleoside synthesis (e.g., adenosine stereoselective synthesis) compared to this compound’s analytical role .

Table 2: Silylated Benzoate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₄O₂Si | 194.30 | High volatility, GC–MS compatibility | Analytical chemistry |

| Trimethylsilyl 3-Methyl-4-[TMS-Oxy]Benzoate | C₁₄H₂₄O₃Si₂ | 296.51 | Dual TMS groups, enhanced stability | Specialized synthesis |

| Trimethylsilyl 2,6-Bis[TMS-Oxy]Benzoate | C₁₆H₃₀O₄Si₃ | 370.66 | Triple TMS groups, low volatility | High-temperature reactions |

| Methyl 4-(TMS-Ethynyl)Benzoate | C₁₃H₁₆O₂Si | 232.35 | Ethynyl group for click chemistry | Nucleoside synthesis |

Métodos De Preparación

Equilibrium-Driven Transsilylation

The transsilylation reaction between trimethylsilyl benzoate and chlorosilanes represents a cornerstone method for synthesizing silyl esters. This equilibrium process, catalyzed by N,N-dimethylformamide (DMF) or sodium iodide, enables the exchange of silyl groups between reactants. For example, the reaction of this compound with tert-butyldimethylsilyl chloride (TBDMSCl) in tetrahydrofuran (THF) at reflux (66°C) under argon achieves 45–50% conversion to tert-butyldimethylsilyl benzoate. The equilibrium shifts toward products upon removing trimethylsilyl chloride (Me₃SiCl) via reduced pressure (80 mmHg), enhancing yields to 77% after distillation.

Key Reaction Conditions:

| Parameter | Value | Catalyst | Yield |

|---|---|---|---|

| Temperature | 66°C (reflux) | DMF (1 mol%) | 77% |

| Pressure | 80 mmHg (post-reaction) | NaI (in MeCN) | 50% |

| Duration | 24–48 hours | – | – |

Mechanistic Insight : The reaction proceeds through nucleophilic acyl substitution, where the silyl chloride displaces the trimethylsilyl group from the benzoate ester. DMF stabilizes the transition state by coordinating to silicon, accelerating the exchange.

Direct Silylation of Benzoic Acid

Silylation Using Trimethylsilyl Chloride

Benzoic acid reacts directly with trimethylsilyl chloride (Me₃SiCl) in the presence of a base, such as potassium carbonate (K₂CO₃), to yield this compound. A patented method involves suspending 3,5-bis(trimethylsilyl)benzoic acid (1.064 g, 4 mmol) and K₂CO₃ (1.05 g) in dry benzene (104 mL), followed by the addition of Me₃SiCl (0.64 mL, 8.8 mmol). The mixture is stirred under inert conditions, with subsequent aqueous workup and purification achieving high purity.

Reaction Equation :

Optimization Factors:

-

Solvent Choice : Benzene or toluene facilitates anhydrous conditions, minimizing hydrolysis.

-

Base Stoichiometry : Excess K₂CO₃ (2.5 equiv) ensures complete deprotonation of benzoic acid.

-

Temperature : Room temperature (25°C) prevents side reactions like oligomerization.

Copper-Catalyzed Coupling Methods

Boronic Ester Cross-Coupling

A copper(I) chloride (CuCl)-catalyzed method couples di-tert-butyl dicarbonate with 2-(4-(trimethylsilyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in N,N-dimethylacetamide (DMA). The reaction proceeds at 30°C for 6 hours under argon, followed by methylation with methyl iodide (MeI) to yield methyl 4-(trimethylsilyl)benzoate. While this method targets a methyl ester derivative, analogous conditions may apply to this compound synthesis by substituting the methylating agent.

Critical Parameters :

-

Catalyst System : CuCl (10 mol%) and 4,4′-dimethyl-2,2′-bipyridine (13 mol%) enable efficient boron-to-carbon transmetalation.

-

Lithium Methoxide (LiOMe) : Acts as a base, deprotonating intermediates to facilitate coupling.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Transsilylation | 77% | Moderate | High |

| Direct Silylation | 85–90% | High | Moderate |

| Copper Catalysis | 92% | Low | Low |

| Sonogashira Coupling | 85% | Moderate | High |

Trade-offs :

-

Transsilylation : Requires specialized equipment for distillation but offers product versatility.

-

Direct Silylation : High yields but generates stoichiometric KCl waste.

-

Copper Catalysis : Limited to arylboronic esters, restricting substrate scope.

Challenges and Mitigation Strategies

Q & A

Q. What are the standard synthetic routes for preparing trimethylsilyl benzoate, and how do reaction conditions influence yield?

this compound is commonly synthesized via silylation reactions. A typical method involves reacting benzoic acid with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Reaction conditions such as solvent choice (e.g., anhydrous DMF or dichloromethane), temperature (room temperature vs. reflux), and stoichiometric ratios significantly impact yield. For example, excess TMSCl may improve silylation efficiency but risks side reactions. Detailed protocols for intermediate isolation and purification, including column chromatography or crystallization, should be documented in supplementary materials to ensure reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H/¹³C NMR : The trimethylsilyl group exhibits distinct signals (e.g., ¹H NMR: δ ~0.3 ppm for Si(CH₃)₃; ¹³C NMR: δ ~0-5 ppm for Si(CH₃)₃). Aromatic protons from the benzoate moiety appear in the δ 7.0-8.0 ppm range .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks (e.g., [M]⁺ at m/z 208 for C₁₀H₁₄O₂Si) and characteristic fragmentation patterns, such as loss of CO₂ or TMS groups .

- GC-MS with derivatization : Trimethylsilyl derivatives are volatile, enabling analysis via GC-MS after derivatization with agents like MSTFA .

Q. How can researchers confirm the absence of unreacted starting materials or byproducts in synthesized this compound?

Use a combination of chromatographic and spectroscopic methods:

- TLC with UV visualization or iodine staining to monitor reaction progress.

- HPLC or GC-MS to quantify residual benzoic acid or TMSCl.

- DSC/TGA to assess thermal purity and decomposition profiles .

Advanced Research Questions

Q. What experimental strategies can validate the transient existence of this compound as a reaction intermediate?

When this compound is proposed as a short-lived intermediate (e.g., in esterification or trans-silylation reactions), use:

- In-situ NMR or IR spectroscopy to detect its formation and disappearance in real time .

- Trapping experiments : Introduce a reactive nucleophile (e.g., methanol) to stabilize the intermediate as a detectable derivative.

- Computational modeling (DFT or MD simulations) to predict intermediate stability and reaction pathways .

Q. How can kinetic studies resolve contradictions in reported reaction mechanisms involving this compound?

Conflicting mechanistic proposals (e.g., nucleophilic vs. electrophilic pathways) require:

- Stopped-flow kinetics to measure rate constants under varying conditions (temperature, solvent polarity).

- Isotopic labeling : Use deuterated or ¹³C-labeled substrates to trace bond-forming/breaking steps.

- Competitive experiments with substituted benzoates to assess electronic effects on reactivity .

Q. What methodologies optimize the regioselectivity of this compound in multicomponent reactions?

To control regioselectivity in reactions such as Diels-Alder or Friedel-Crafts alkylation:

- Steric and electronic modulation : Introduce substituents (e.g., electron-withdrawing groups) on the benzoate ring to direct silyl group reactivity .

- Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) or organocatalysts to enhance selectivity.

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) may stabilize transition states differently than nonpolar solvents .

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives across studies?

Contradictions in NMR or MS data may arise from impurities, solvent effects, or instrumentation calibration. Mitigation strategies include:

- Cross-validation using multiple techniques (e.g., X-ray crystallography for unambiguous structure determination) .

- Standardized protocols : Adopt IUPAC-recommended NMR referencing (e.g., TMS at δ 0 ppm) and document solvent/temperature conditions meticulously .

- Data sharing : Deposit raw spectral data in repositories like CCDC or NIST for public access .

Methodological Considerations

Q. What precautions are critical when handling this compound in moisture-sensitive reactions?

- Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the TMS group.

- Employ moisture traps (e.g., molecular sieves) in reaction setups.

- Monitor reaction progress via FT-IR for Si-O bond formation (~1250 cm⁻¹) .

Q. How can computational tools enhance the design of this compound-based catalysts or reagents?

Q. What are best practices for documenting experimental procedures involving this compound in publications?

- Include detailed synthetic protocols, characterization data (NMR, MS, elemental analysis), and crystallographic files (if applicable) in supplementary materials .

- Clearly state deviations from literature methods and justify alternative approaches (e.g., solvent substitutions due to toxicity concerns) .

- Cite primary sources for known compounds and provide full spectral assignments for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.